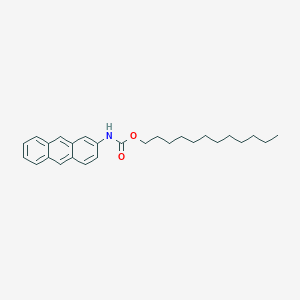
Dodecyl anthracen-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl anthracen-2-ylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl anthracen-2-ylcarbamate typically involves the reaction of anthracene-2-carboxylic acid with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl anthracen-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles like amines or alcohols replace the dodecyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated carbamate moieties.
Substitution: Substituted carbamates with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Dodecyl anthracen-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.
Wirkmechanismus
The mechanism of action of dodecyl anthracen-2-ylcarbamate involves its interaction with biological targets through its carbamate moiety. The compound can form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors, leading to modulation of their activity. The anthracene moiety may also intercalate into nucleic acids, affecting DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Dodecyl carbamate: Lacks the anthracene moiety, making it less effective in nucleic acid interactions.
Anthracen-2-ylcarbamate: Lacks the dodecyl chain, reducing its hydrophobic interactions and membrane permeability.
Dodecyl anthracen-9-ylcarbamate: Similar structure but with the carbamate group at a different position on the anthracene ring, leading to different biological activities.
Uniqueness: Dodecyl anthracen-2-ylcarbamate is unique due to the presence of both the dodecyl chain and the anthracen-2-ylcarbamate moiety. This combination allows for enhanced hydrophobic interactions, membrane permeability, and potential bioactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
143328-44-3 |
|---|---|
Molekularformel |
C27H35NO2 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
dodecyl N-anthracen-2-ylcarbamate |
InChI |
InChI=1S/C27H35NO2/c1-2-3-4-5-6-7-8-9-10-13-18-30-27(29)28-26-17-16-24-19-22-14-11-12-15-23(22)20-25(24)21-26/h11-12,14-17,19-21H,2-10,13,18H2,1H3,(H,28,29) |
InChI-Schlüssel |
IETQCFPJUZVOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


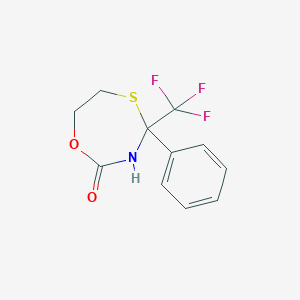
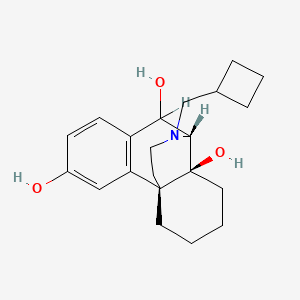
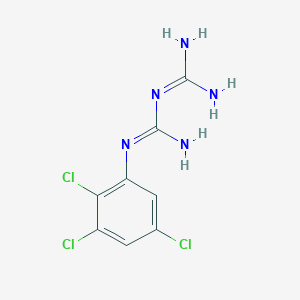
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)


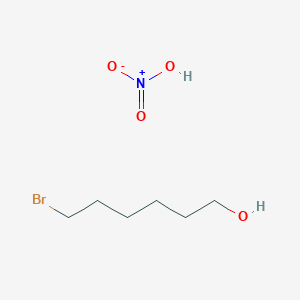
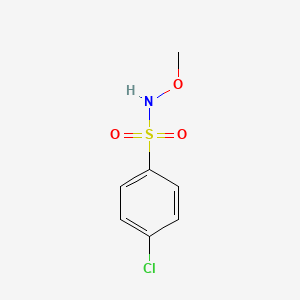
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
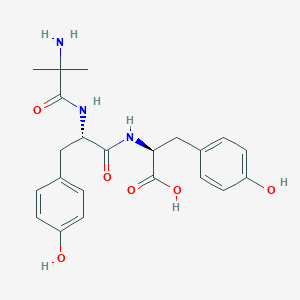
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
